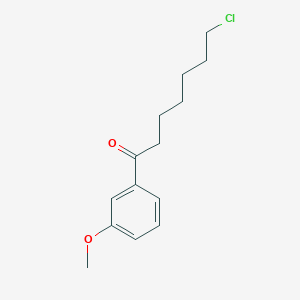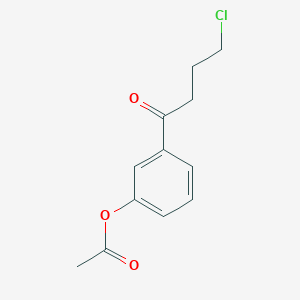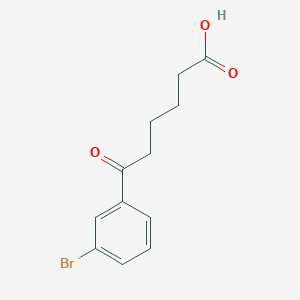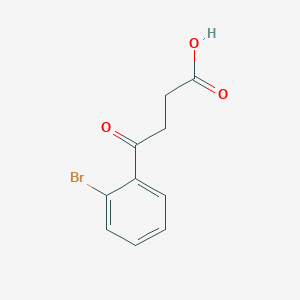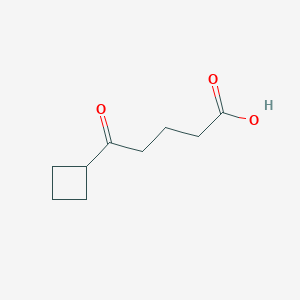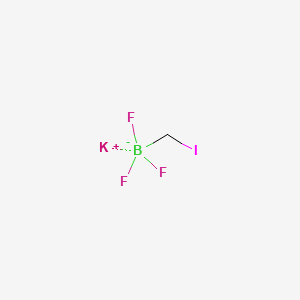
Potassium trifluoro(iodomethyl)borate
Overview
Description
Potassium trifluoro(iodomethyl)borate is a type of organoboron reagent . These compounds are highly stable and have shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals . They offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoro(iodomethyl)borate can be synthesized through various methods. One such method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Another method involves the use of organotrifluoroborates, which have emerged as promising alternatives to other organoboron reagents .
Chemical Reactions Analysis
Potassium trifluoro(iodomethyl)borate has shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals . They have proven to be more reactive than boronic acids or esters in numerous reactions .
Scientific Research Applications
Organotrifluoroborates in Organic Transformations
Organotrifluoroborates, including Potassium trifluoro(iodomethyl)borate, have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . They are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
Cross-Coupling Reactions
Potassium trifluoro(iodomethyl)borate is used in cross-coupling reactions. Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts .
Synthesis of Functionalized Ethyltrifluoroborates
Potassium trifluoro(iodomethyl)borate is involved in the synthesis of functionalized ethyltrifluoroborates . This process is crucial in the development of new organic compounds with potential applications in various fields.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is also used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, widely used in organic chemistry to synthesize polyolefins, styrenes, and substituted biphenyls.
Preparation of Potassium Organotrifluoroborates
Potassium trifluoro(iodomethyl)borate plays a significant role in the preparation of potassium organotrifluoroborates . These compounds have found extensive use in organic synthesis due to their stability and reactivity.
Transition-Metal-Catalyzed Reactions
Potassium trifluoro(iodomethyl)borate is used in various transition-metal-catalyzed reactions . These reactions are fundamental in the field of organometallic chemistry and have wide-ranging applications in the synthesis of complex organic molecules.
Oxa-Matteson Reaction
An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers . The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .
Synthesis of Novel Building Blocks
New methods in organotrifluoro(iodomethyl)borate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .
Mechanism of Action
Target of Action
Potassium trifluoro(iodomethyl)borate is a special class of organoboron reagents . Its primary targets are the molecules involved in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used in organic chemistry to synthesize complex organic compounds from simpler ones.
Mode of Action
This compound interacts with its targets by serving as a “protected” form of boronic acids . It can be slowly hydrolyzed to its reactive boronate form under basic reaction conditions . This allows it to participate in various carbon–carbon and carbon–heteroatom bond-forming processes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of functionalized ethyltrifluoroborates and Suzuki-Miyaura cross-coupling reactions . It also plays a role in the synthesis of novel building blocks that are unknown among other boronic acid surrogates .
Pharmacokinetics
It’s known that the compound is stable and has a long shelf-life , which suggests it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of Potassium trifluoro(iodomethyl)borate results in the formation of new carbon–carbon and carbon–heteroatom bonds . This makes it a valuable tool in the synthesis of complex organic compounds .
Action Environment
The action of Potassium trifluoro(iodomethyl)borate is influenced by environmental factors such as moisture and air . The compound is moisture- and air-stable , which means it can maintain its efficacy and stability in a variety of environmental conditions. It is also remarkably compliant with strong oxidative conditions .
Safety and Hazards
Future Directions
Potassium trifluoro(iodomethyl)borate and other organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They represent stable reservoirs for their more reactive counterparts and often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols . The future research directions could involve exploring new synthetic methods and applications of these reagents.
properties
IUPAC Name |
potassium;trifluoro(iodomethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVWRYIXQXISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CI)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BF3IK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635474 | |
| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888711-47-5 | |
| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (Iodomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







